Doubled Hydrogen-Bond Acceptor Count Relative to Mono-Morpholino Analog
4-(6-Morpholino-3-nitro-2-pyridyl)morpholine provides seven hydrogen-bond acceptor (HBA) sites compared to five HBA in the mono-morpholino analog 4-(5-nitropyridin-2-yl)morpholine [1][2]. This difference arises from the additional morpholine oxygen and nitrogen atoms and can alter aqueous solubility, crystal packing, and target recognition. The HBD count remains zero for both compounds, while XLogP3 is identical (0.8), indicating that the increased polarity is achieved without changing lipophilicity [1][2].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 7 (PubChem computed) |
| Comparator Or Baseline | 4-(5-Nitropyridin-2-yl)morpholine (CAS 26820-62-2): 5 (PubChem computed) |
| Quantified Difference | +2 HBA (40% increase) |
| Conditions | Computed via Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Higher HBA count with identical logP enables medicinal chemists to fine-tune solubility without altering membrane permeability, providing a distinct design advantage in lead optimization.
- [1] PubChem. 4,4'-(3-Nitropyridine-2,6-diyl)bis(morpholine). CID 2736311. View Source
- [2] PubChem. 2-Morpholino-5-nitropyridine. CID 96872. View Source
